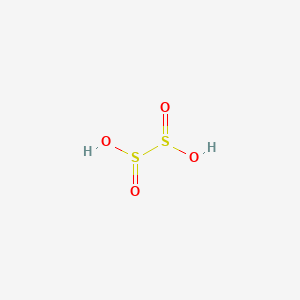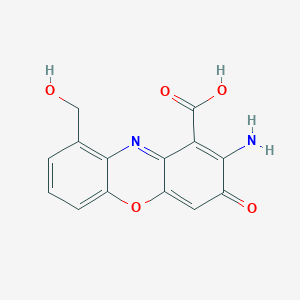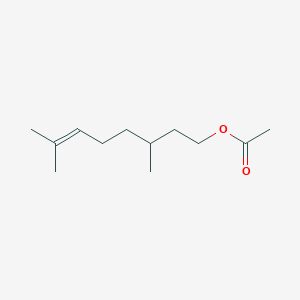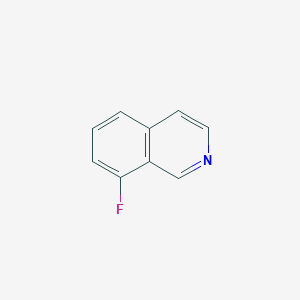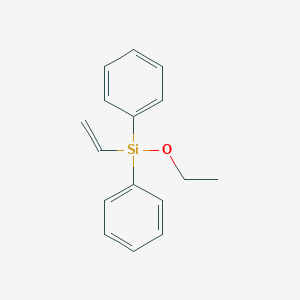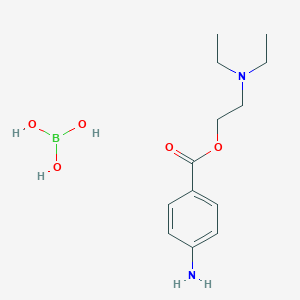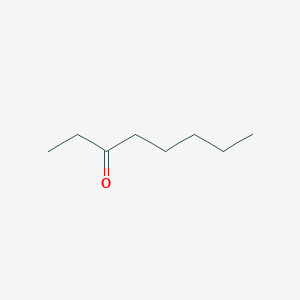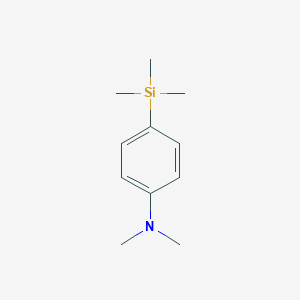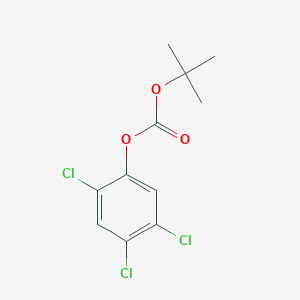
tert-Butyl 2,4,5-trichlorophenyl carbonate
Vue d'ensemble
Description
Tert-Butyl 2,4,5-trichlorophenyl carbonate is a chemical compound used in organic synthesis, particularly in the protection of amino groups during peptide synthesis. It is known for its role in the formation of N-t-butoxycarbonyl amino acids, which are intermediates in the synthesis of peptides . The compound is commercially available and can be prepared through a reaction involving 2,4,5-trichlorophenol and phosgene, followed by treatment with tert-butanol and quinoline .
Synthesis Analysis
The synthesis of tert-Butyl 2,4,5-trichlorophenyl carbonate involves a two-stage process starting with phosgene reacting with 2,4,5-trichlorophenol in toluene at low temperatures in the presence of dimethylaniline to yield 2,4,5-trichlorophenyl chloroformate. Subsequent treatment with tert-butanol and quinoline in dichloromethane affords the desired carbonate . This method provides a clean reaction with amino acids to produce N-t-butoxycarbonyl amino acids with excellent yield, which can then be converted to their corresponding active esters for peptide synthesis .
Molecular Structure Analysis
The molecular structure of tert-Butyl 2,4,5-trichlorophenyl carbonate is characterized by the presence of a tert-butyl group attached to a carbonate moiety, which in turn is linked to a 2,4,5-trichlorophenyl ring. The InChI and InChIKey identifiers provide a unique representation of the molecule's structure . The compound's crystal structure and intermolecular interactions, such as hydrogen bonding, can be further analyzed through X-ray crystallography, as demonstrated in related compounds .
Chemical Reactions Analysis
Tert-Butyl 2,4,5-trichlorophenyl carbonate is primarily used in the protection of amino groups during peptide synthesis. The compound reacts with amino acids in the presence of bases to yield protected amino acids, which are crucial intermediates in peptide chain elongation . The tert-butyl group serves as a protecting group that can be removed under acidic conditions, allowing for the selective deprotection of amino acids in a peptide sequence.
Physical and Chemical Properties Analysis
The physical properties of tert-Butyl 2,4,5-trichlorophenyl carbonate include a melting point range of 67-68.5°C, indicating its solid-state at room temperature. It is supplied commercially as a solid and can be purified by recrystallization from methanol/water using charcoal . The compound's reactivity and stability are essential for its use in peptide synthesis, where it must react cleanly with amino acids and be stable enough to be stored and handled under standard laboratory conditions.
Applications De Recherche Scientifique
-
Peptide Synthesis
- Summary of Application : “tert-Butyl 2,4,5-trichlorophenyl carbonate” is used in peptide synthesis to prepare active esters . These active esters are mostly stable, crystalline solids which may be conveniently used in peptide synthesis .
- Methods of Application : It is prepared from phosgene in two stages, and reacts cleanly with amino-acids in the presence of bases to give -t-butoxycarbonyl amino-acids (and 2,4,5-trichlorophenol) in excellent yield .
- Results or Outcomes : The result of this application is the production of -t-butoxycarbonyl amino-acids, which are used in peptide synthesis .
-
Proteomics Research
Safety And Hazards
While specific safety and hazard information for “tert-Butyl 2,4,5-trichlorophenyl carbonate” was not found, general safety measures for handling similar compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
Propriétés
IUPAC Name |
tert-butyl (2,4,5-trichlorophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Cl3O3/c1-11(2,3)17-10(15)16-9-5-7(13)6(12)4-8(9)14/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJFPGBIHDPZHIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC(=C(C=C1Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Cl3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066140 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2,4,5-trichlorophenyl carbonate | |
CAS RN |
16965-08-5 | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16965-08-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2,4,5-trichlorophenyl carbonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016965085 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Carbonic acid, 1,1-dimethylethyl 2,4,5-trichlorophenyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2,4,5-trichlorophenyl carbonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.293 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERT-BUTYL 2,4,5-TRICHLOROPHENYL CARBONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3JB4NV3SV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

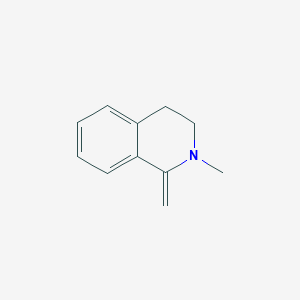
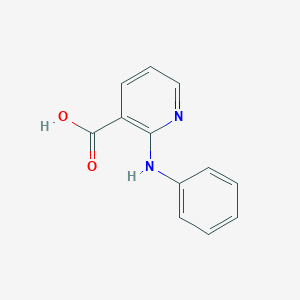
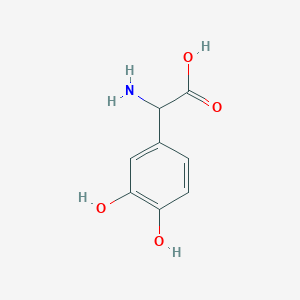
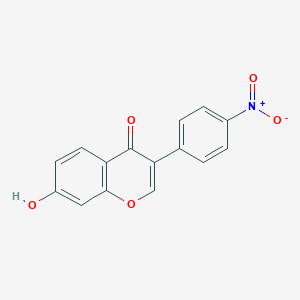
![N,N-Dimethylbenzo[c]cinnolin-1-amine](/img/structure/B92592.png)
![[3-(3-Carboxypropanoylcarbamoylamino)-2-methoxypropyl]mercury(1+);1,3-dimethyl-2-oxopurin-6-olate](/img/structure/B92593.png)
